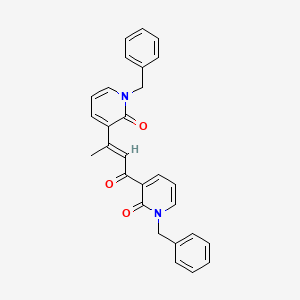![molecular formula C17H14F2N2O B5368804 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol](/img/structure/B5368804.png)
4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol is a compound that belongs to the class of imidazole derivatives. It has gained significant interest in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol is not fully understood. However, it is believed to exert its antifungal activity by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several strains of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol in lab experiments include its potent antifungal and anti-inflammatory properties. It can be used as a potential therapeutic agent for the treatment of fungal infections and inflammatory diseases. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol. One possible direction is to investigate its potential as a therapeutic agent for the treatment of fungal infections and inflammatory diseases. Another direction is to study its mechanism of action and identify potential targets for drug development. Furthermore, the safety and efficacy of this compound in humans need to be evaluated through clinical trials.
Conclusion:
In conclusion, this compound is a compound that has gained significant interest in the scientific community due to its potential applications in various fields of science. It has been shown to exhibit potent antifungal and anti-inflammatory properties and can be used as a potential therapeutic agent for the treatment of fungal infections and inflammatory diseases. However, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol can be achieved through a multi-step process. The first step involves the synthesis of 2-(2,3-difluorophenyl)-1H-imidazole-1-ethanol, which is then reacted with 4-bromophenol in the presence of a base to obtain the final product. The synthesis method has been well-established, and various modifications have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol has been extensively studied for its potential applications in various fields of science. In pharmacology, it has been shown to exhibit potent antifungal activity against several strains of fungi. In addition, it has been found to have anti-inflammatory properties and can be used as a potential therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[2-[2-(2,3-difluorophenyl)imidazol-1-yl]ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c18-15-3-1-2-14(16(15)19)17-20-9-11-21(17)10-8-12-4-6-13(22)7-5-12/h1-7,9,11,22H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXONSHUYIUGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=CN2CCC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-({[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B5368722.png)
![3-{2-[ethyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5368727.png)
![3-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5368730.png)
![1-benzyl-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5368742.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5368750.png)

![4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenyl 4-methoxybenzoate](/img/structure/B5368759.png)
![2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5368761.png)
![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B5368764.png)
![[1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5368767.png)

![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5368802.png)
![N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B5368805.png)
![2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5368826.png)